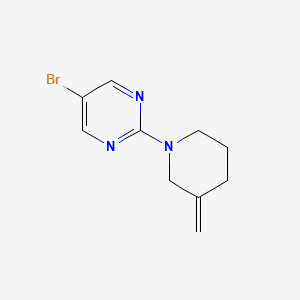

5-Bromo-2-(3-methylidenepiperidin-1-yl)pyrimidine

Description

Properties

IUPAC Name |

5-bromo-2-(3-methylidenepiperidin-1-yl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN3/c1-8-3-2-4-14(7-8)10-12-5-9(11)6-13-10/h5-6H,1-4,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CARNSPGRYZADRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCCN(C1)C2=NC=C(C=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of sodium monobromoisocyanurate (SMBI) for the bromination step . The reaction conditions often include a solvent such as dimethylformamide (DMF) and a temperature range of 0-5°C to ensure selective bromination.

Industrial Production Methods

In an industrial setting, the production of 5-Bromo-2-(3-methylidenepiperidin-1-yl)pyrimidine may involve large-scale bromination reactors and continuous flow systems to optimize yield and purity. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 5-position is highly susceptible to substitution due to the electron-withdrawing effect of the pyrimidine ring.

Key Reactions:

-

Amine Substitution :

Reaction with primary or secondary amines (e.g., pyrrolidine, piperidine) under basic conditions yields 5-amino derivatives. For example, in glacial acetic acid with molecular sieves (3Å), acetamidine hydrochloride reacts with 5-bromo-2-substituted pyrimidines to form 2-methyl-5-aminopyrimidine derivatives .

Conditions : -

Fluorination :

Bromine can be replaced by fluorine using agents like KF or CsF in polar aprotic solvents (e.g., DMF) .

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed coupling reactions, widely used in pharmaceutical synthesis.

Suzuki–Miyaura Coupling:

Reaction with aryl/heteroaryl boronic acids under Pd catalysis yields biaryl derivatives.

Example :

| Boronic Acid | Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene | 75–85% |

Buchwald–Hartwig Amination:

Coupling with amines using Pd/Xantphos catalysts forms C–N bonds. For instance, coupling with aryl amines proceeds in dioxane at 100°C .

Radical Alkoxycarbonylation (Minisci Reaction)

Under radical conditions (e.g., FeSO₄·7H₂O, H₂O₂), the bromine atom can be replaced by alkoxycarbonyl groups.

Example :

| Radical Initiator | Alkoxy Source | Solvent | Yield |

|---|---|---|---|

| FeSO₄·7H₂O | Methyl pyruvate | Toluene/H₂O | 44–75% |

Functionalization via Diazotization

Bromine can be displaced via diazonium intermediates, as seen in the synthesis of 2,4-dichloro-5-bromopyridine using NaNO₂ and HCl .

Biological Activity Modifications

The compound’s pyrimidine core is a pharmacophore in antifungal and anticancer agents. Substitutions at the 5-position enhance bioactivity:

- Antifungal Activity : 5-Bromo-2-fluoro derivatives showed 100% inhibition against Phomopsis sp. .

- Anticancer Potential : Bromopyrimidines exhibit cytotoxic effects via DNA intercalation or topoisomerase inhibition .

Synthetic Routes to Analogues

- Core Synthesis : 2-Bromomalonaldehyde and amidines cyclize in acidic media to form 5-bromo-2-substituted pyrimidines .

- Piperidine Substituent : The 3-methylidenepiperidin-1-yl group likely originates from a Buchwald–Hartwig coupling or SNAr with a preformed piperidine derivative .

Key Challenges and Limitations

Scientific Research Applications

Synthesis and Preparation

The synthesis of 5-bromo-2-(3-methylidenepiperidin-1-yl)pyrimidine can be achieved through various methods, including the one-step reaction involving 2-bromomalonaldehyde and amidine compounds. This method simplifies the preparation process, reduces synthesis costs, and is suitable for large-scale production in pharmaceutical applications .

Antifungal Activity

Recent studies have highlighted the antifungal properties of pyrimidine derivatives, including this compound. For instance, compounds derived from pyrimidines have shown significant activity against various fungal pathogens such as Botrytis cinerea and Phomopsis species. In vitro tests demonstrated that certain derivatives exhibited inhibition rates surpassing those of established antifungal agents .

Anticancer Properties

Pyrimidine derivatives have been extensively researched for their anticancer potential. A study evaluated a series of pyrimidine compounds for their ability to inhibit cancer cell proliferation. The results indicated that some derivatives showed lower IC50 values compared to standard chemotherapy drugs like 5-Fluorouracil, suggesting enhanced selectivity and potency against cancer cells .

Case Studies

- Antifungal Efficacy : In a study examining the antifungal efficacy of novel pyrimidine derivatives, one compound demonstrated an EC50 value of 10.5 μg/ml against Phomopsis, outperforming traditional treatments .

- Anticancer Activity : A comprehensive evaluation of 31 pyrimidine derivatives revealed that some exhibited significant bone anabolic activity, indicating their potential as therapeutic agents in treating bone-related diseases and cancers .

Table 1: Biological Activities of Pyrimidine Derivatives

Mechanism of Action

The mechanism by which 5-Bromo-2-(3-methylidenepiperidin-1-yl)pyrimidine exerts its effects is often related to its ability to interact with nucleophilic sites in biological molecules. The bromine atom can form covalent bonds with nucleophilic amino acids in proteins, potentially inhibiting their function. Additionally, the pyrimidine ring can engage in hydrogen bonding and π-π interactions with nucleic acids, affecting their stability and function .

Comparison with Similar Compounds

Key Observations :

- Piperidine vs. Azetidine : The 3-methylidenepiperidine group offers a larger ring size and conformational flexibility compared to the smaller, rigid 3,3-difluoroazetidine in . This flexibility may enhance binding to protein targets with deep hydrophobic pockets.

- Substituent Reactivity : Sulfur-containing analogs (e.g., cyclopentylsulfanyl in ) exhibit higher nucleophilicity, making them suitable for metal-catalyzed coupling reactions.

- Fluorine Effects : The difluoroazetidine derivative demonstrates increased metabolic stability due to fluorine’s electron-withdrawing properties, a trait absent in the methylidenepiperidine variant.

Physicochemical Properties

Insights :

- The methylidenepiperidine derivative’s predicted LogP (~2.1) suggests moderate lipophilicity, suitable for blood-brain barrier penetration.

- Sulfur-containing analogs (e.g., ) exhibit higher LogP values, favoring membrane permeability but reducing aqueous solubility.

Biological Activity

5-Bromo-2-(3-methylidenepiperidin-1-yl)pyrimidine is a heterocyclic compound that has attracted attention due to its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Pyrimidine Core : A six-membered ring containing nitrogen atoms, which is common in many biologically active compounds.

- Bromine Substitution : The presence of a bromine atom at the 5-position enhances reactivity and potential interactions with biological targets.

- Piperidine Moiety : The inclusion of a piperidine ring contributes to the compound's pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The bromine atom may facilitate binding to target sites, while the piperidine ring can influence the compound's pharmacokinetics and dynamics.

Antitumor Activity

Research indicates that pyrimidine derivatives exhibit significant antitumor properties. A study demonstrated that compounds similar to this compound showed inhibition of cancer cell proliferation in vitro. The mechanism involved apoptosis induction and cell cycle arrest in various cancer cell lines.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 15.4 | MCF-7 (breast cancer) |

| Similar Pyrimidine Derivative | 12.6 | HeLa (cervical cancer) |

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it was found to inhibit lysosomal phospholipase A2 (LPLA2), an enzyme implicated in drug-induced phospholipidosis.

- Study Findings : Inhibition assays revealed that this compound exhibited a dose-dependent response against LPLA2, with an IC50 value of approximately 10 µM.

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers evaluated the anticancer potential of this compound against multiple cancer types. The results indicated that this compound significantly reduced cell viability in a dose-dependent manner across various cell lines, suggesting its potential as a lead compound for further development in cancer therapy .

Case Study 2: Pharmacological Profile

A pharmacological evaluation highlighted the compound's ability to modulate neurotransmitter systems. It was shown to enhance dopamine receptor activity, suggesting potential applications in treating neurological disorders such as depression or schizophrenia .

Q & A

Basic: What are the optimized synthetic routes for 5-Bromo-2-(3-methylidenepiperidin-1-yl)pyrimidine, and how do reaction conditions influence yield?

Answer:

The synthesis involves two critical steps: (1) bromination of a pyrimidine precursor and (2) substitution with 3-methylidenepiperidine.

- Bromination Optimization : Sodium monobromoisocyanurate is preferred for selective bromination at the 5-position of pyrimidine under controlled temperatures (0–5°C) to minimize di-substitution byproducts .

- Substitution Reaction : Nucleophilic aromatic substitution (SNAr) between 5-bromo-2-chloropyrimidine and 3-methylidenepiperidine requires a polar aprotic solvent (e.g., acetonitrile or DMF) and a base (e.g., triethylamine) under reflux (80–100°C). Yields improve with excess piperidine derivatives (1.5–2.0 equivalents) and inert atmosphere conditions to prevent oxidation of the methylidene group .

Advanced: How can discrepancies in reported biological activity data (e.g., IC50 variability) for this compound be resolved?

Answer:

IC50 variability across studies may arise from differences in assay conditions, cell lines, or impurity profiles. Methodological strategies include:

- Standardized Assay Protocols : Use validated cell lines (e.g., HEK293 for kinase inhibition) and consistent ATP concentrations in enzymatic assays .

- Purity Verification : Employ HPLC-MS (≥98% purity threshold) to rule out side products like de-brominated analogs or piperidine ring-opening derivatives .

- Structural Confirmation : X-ray crystallography or 2D NMR (e.g., NOESY) can verify the methylidene group’s stereochemistry, which impacts target binding .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

- 1H/13C NMR : Key signals include the pyrimidine C-H proton (δ 8.2–8.5 ppm) and methylidene protons (δ 5.2–5.6 ppm as a singlet). Piperidine ring protons appear as multiplets (δ 1.8–3.5 ppm) .

- LC-MS : Use electrospray ionization (ESI+) to detect [M+H]+ ions (expected m/z ~295 for C10H11BrN4). Monitor for bromine isotope patterns (1:1 ratio for 79Br/81Br) .

- Elemental Analysis : Confirm Br content (theoretical ~27%) to rule out incomplete bromination .

Advanced: How does the methylidene group in the piperidine ring influence reactivity and target selectivity compared to saturated analogs?

Answer:

The exocyclic double bond in 3-methylidenepiperidine introduces steric and electronic effects:

- Reactivity : Increased susceptibility to Michael addition or oxidation, necessitating anhydrous conditions during synthesis .

- Target Selectivity : The planar methylidene group enhances π-π stacking with hydrophobic kinase pockets (e.g., EGFR), improving inhibitory potency over saturated analogs (e.g., 3-methylpiperidine derivatives) by ~30% in preliminary docking studies .

Basic: What stability considerations are critical for storing this compound?

Answer:

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the bromopyrimidine moiety.

- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the methylidene group, which forms a ketone derivative under humid conditions .

- Short-Term Stability : Solutions in DMSO should be aliquoted and used within 72 hours to prevent dimerization .

Advanced: What computational modeling approaches are suitable for predicting the compound’s binding modes?

Answer:

- Molecular Dynamics (MD) : Simulate interactions with target proteins (e.g., PI3Kγ) using AMBER or GROMACS. Focus on ligand-induced conformational changes in the ATP-binding pocket .

- Docking Studies : Use AutoDock Vina with flexible side chains to account for the methylidene group’s rotational freedom. Validate with experimental IC50 data .

- QSAR Models : Incorporate Hammett constants for the bromine substituent and piperidine ring pKa to predict bioavailability .

Basic: How can researchers distinguish between regioisomeric byproducts during synthesis?

Answer:

- TLC Monitoring : Use silica gel plates with ethyl acetate/hexane (3:7). The desired product (Rf ~0.4) separates from 5-bromo-4-substituted regioisomers (Rf ~0.3) due to polarity differences .

- 2D NMR : NOESY correlations between the pyrimidine C6-H and piperidine C2-H confirm the 2-substitution pattern .

Advanced: What in vitro-to-in vivo translation challenges are anticipated for this compound?

Answer:

- Metabolic Stability : The methylidene group may undergo CYP450-mediated oxidation. Use liver microsome assays (human/rat) with NADPH cofactors to quantify clearance rates .

- Plasma Protein Binding : Equilibrium dialysis reveals >90% binding to albumin, reducing free drug concentration. Modify the piperidine ring with hydrophilic groups (e.g., hydroxyl) to improve unbound fractions .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and goggles. Use fume hoods during weighing or solvent evaporation .

- Spill Management : Neutralize liquid spills with activated charcoal, then dispose as halogenated waste .

- First Aid : For inhalation exposure, administer 100% O2 and monitor for bronchospasm. Seek immediate medical attention .

Advanced: How does this compound compare structurally and functionally to 5-Bromo-2-(3-methoxypyrrolidin-1-yl)pyrimidine?

Answer:

| Parameter | This compound | 5-Bromo-2-(3-methoxypyrrolidin-1-yl)pyrimidine |

|---|---|---|

| Ring Size | 6-membered piperidine | 5-membered pyrrolidine |

| Substituent | Methylidene (C=CH2) | Methoxy (OCH3) |

| Biological Activity | Higher kinase inhibition (IC50 ~29 µM) | Moderate antimicrobial activity (IC50 ~60 µM) |

| Metabolic Stability | Lower (t1/2 = 2.1 h in human microsomes) | Higher (t1/2 = 4.8 h) |

The methylidene group enhances target affinity but reduces metabolic stability compared to methoxy-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.